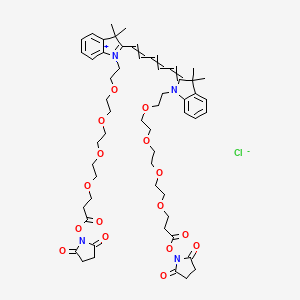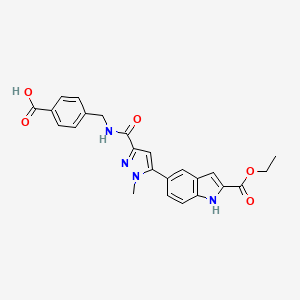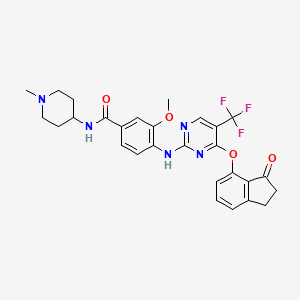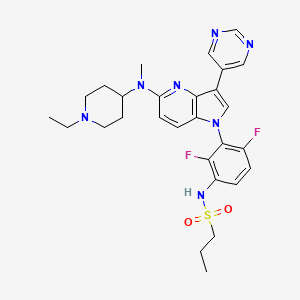
Bis-(N,N'-NHS-PEG4)-Cy5
概要
説明
Bis-(N,N’-NHS-PEG4)-Cy5 is a compound that combines a polyethylene glycol (PEG) linker with a cyanine dye (Cy5). The PEG linker is functionalized with N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines. This compound is often used in bioconjugation and labeling applications due to its water solubility, stability, and ability to form stable amide bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(N,N’-NHS-PEG4)-Cy5 typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form NHS-PEG.
Conjugation with Cy5: The activated NHS-PEG is then reacted with Cy5 dye, which contains primary amine groups, under mild conditions to form the final product.
Industrial Production Methods
Industrial production of Bis-(N,N’-NHS-PEG4)-Cy5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS and DCC.
Large-Scale Conjugation: The activated PEG is then conjugated with Cy5 dye in large reactors, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
Bis-(N,N’-NHS-PEG4)-Cy5 primarily undergoes substitution reactions due to the presence of NHS esters. These esters react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, Cy5 dye.
Conditions: Reactions are typically carried out in anhydrous conditions to prevent hydrolysis of NHS esters. Mild temperatures and neutral to slightly basic pH (7-9) are preferred.
Major Products
The major product of the reaction between Bis-(N,N’-NHS-PEG4)-Cy5 and primary amines is a stable amide bond, linking the PEG-Cy5 conjugate to the target molecule.
科学的研究の応用
Bis-(N,N’-NHS-PEG4)-Cy5 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a cross-linking reagent.
Biology: Employed in labeling proteins, peptides, and other biomolecules for imaging and tracking studies.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Applied in the production of fluorescent probes and sensors for various analytical applications.
作用機序
The mechanism of action of Bis-(N,N’-NHS-PEG4)-Cy5 involves the formation of stable amide bonds with primary amines. The NHS esters react with amine groups on target molecules, resulting in the covalent attachment of the PEG-Cy5 conjugate. This allows for the labeling and tracking of biomolecules in various applications.
類似化合物との比較
Similar Compounds
Bis-(N,N’-NHS-PEG5): Similar to Bis-(N,N’-NHS-PEG4)-Cy5 but with a longer PEG linker.
Di-(N-succinimidyl) glutarate: Another NHS ester-based cross-linker but without the PEG linker.
Azido-dPEG4-NHS ester: Contains an azido group for click chemistry applications.
Uniqueness
Bis-(N,N’-NHS-PEG4)-Cy5 is unique due to its combination of a PEG linker and a Cy5 dye, providing both water solubility and fluorescence. This makes it particularly useful for imaging and tracking applications in biological and medical research.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBFOGFOTIHXBB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H73ClN4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)






